![molecular formula C19H10F4N2O B3141444 6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-49-3](/img/structure/B3141444.png)

6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile

Übersicht

Beschreibung

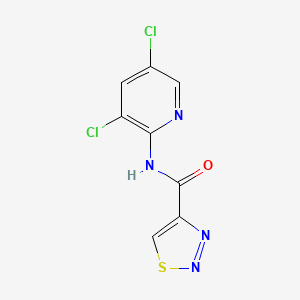

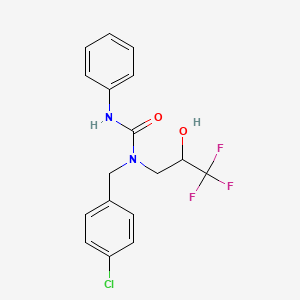

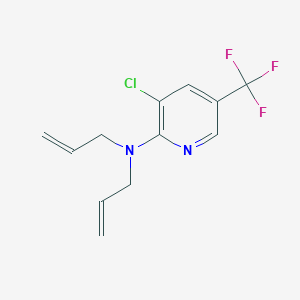

The compound “6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile” is a complex organic molecule. It is composed of several substructures, including a fluorophenyl group, a hydroxy group, a trifluoromethylphenyl group, and a nicotinonitrile group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and a variety of chemical reactions. For instance, the trifluoromethylphenyl group could potentially be synthesized from a trifluoromethylphenol precursor . Additionally, the compound could involve the use of Suzuki-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The fluorophenyl and trifluoromethylphenyl groups are aromatic rings with fluorine substitutions, while the nicotinonitrile group contains a nitrile functional group .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. For example, the trifluoromethylphenyl group could potentially undergo reactions with boronic acid . Additionally, the compound could potentially be involved in the design and synthesis of Rho kinase inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of fluorine atoms could potentially influence its reactivity and polarity .Wissenschaftliche Forschungsanwendungen

Fluoroalkylation in Aqueous Media

Recent advancements in aqueous fluoroalkylation highlight the significant role of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly methods for the incorporation of fluorinated or fluoroalkylated groups into molecules is gaining interest. Water, serving as a solvent or reactant, facilitates trifluoromethylation, difluoromethylation, and other conversions under green chemistry principles, showcasing the potential for introducing fluorinated groups into diverse molecular frameworks (Song et al., 2018).

Antitubercular Drug Design

The trifluoromethyl (-CF3) group significantly influences the pharmacodynamic and pharmacokinetic behaviors of antitubercular agents. It enhances the potency and drug-likeness of antitubercular activities, marking a strategic inclusion in antitubercular research. This highlights the importance of the CF3 substituent in improving the pharmacological profiles of potential antitubercular compounds (Thomas, 1969).

Fluorinated Compounds in Environmental Safety

The environmental safety of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) is under scrutiny. Studies on hexafluoropropylene oxide dimer acid (HFPO-DA) and other fluorinated alternatives indicate their potential toxicity, necessitating further toxicological studies. These findings underscore the environmental and health implications of fluorinated compounds and the need for sustainable alternatives (Wang et al., 2019).

Fluoropolymers and Environmental Considerations

Fluoropolymers, characterized by high molecular weight and stability, differ significantly from other PFAS classes. Their properties, such as insolubility in water and inability to cross cell membranes, position them as "polymers of low concern" (PLC) in environmental assessments. This distinction is crucial for regulatory purposes, separating fluoropolymers from broader PFAS groups due to their minimal environmental impact (Henry et al., 2018).

Fluorinated Amino Acids in Protein Design

The incorporation of fluorinated amino acids into proteins introduces novel chemical and biological properties. Fluorination enhances protein stability against chemical and thermal denaturation while retaining biological activity. This innovative approach opens new avenues for designing proteins with enhanced characteristics, although the synthesis of large proteins with specific fluorinated residues remains challenging (Buer & Marsh, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F4N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWVIFMGLQPIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)F)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3141362.png)

![N-(2-chlorophenyl)-N'-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)urea](/img/structure/B3141372.png)

![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)

![N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141404.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)